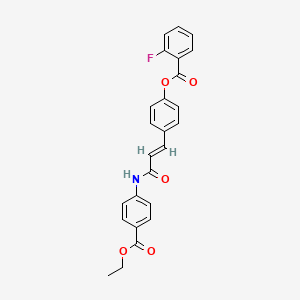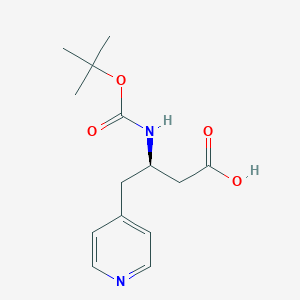
4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is a five-membered heterocycle . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Research has demonstrated the versatility of brominated pyrazole compounds in synthesizing various pyrazole derivatives. For example, brominated trihalomethylenones have been used as precursors for the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. These reactions have led to the creation of 3-ethoxymethyl-carboxyethyl ester pyrazoles, 3-acetal-pyrazole (easily hydrolyzed to formyl group), and 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole. Additionally, these compounds have facilitated the synthesis of 3-[4(5)-phenyl-1,2,3-triazolyl]5-ethoxycarbonyl-1H-pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester through nucleophilic substitution reactions and reduction conditions (Martins et al., 2013).
Metal Organic Frameworks (MOFs) and Electrochemiluminescence (ECL)
A study on the electrochemiluminescence (ECL) properties of pyrazolecarboxylic metal organic frameworks (MOFs) highlighted the synthesis of transition metal complexes with ligands including ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate. These complexes showed highly intense ECL in DMF solution, indicating potential applications in sensors and optoelectronic devices (Feng et al., 2016).
Pyrazole Derivative Synthesis for NLO Materials
Research into the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has revealed their potential as non-linear optical (NLO) materials. A study found that compounds with carboxylic acid groups and ester substituents, especially 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid and ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, exhibited significant nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O4/c1-2-15-6(12)4-11-7(8(13)14)5(9)3-10-11/h3H,2,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAVYJAVWARFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)




![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)
![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)





![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)
